(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid
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Overview
Description
(S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, and a thieno[2,3-C]pyran moiety. The presence of these groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.
Scientific Research Applications
(S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.
Industry: The compound is used in the production of fine chemicals and advanced materials, owing to its unique structural features.
Mechanism of Action
The mechanism of action of (S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical transformations. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Tert-butoxycarbonyl)-4’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid: Similar structure but with a different substitution pattern.
(S)-1-(Tert-butoxycarbonyl)-5’-ethyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid lies in its specific substitution pattern and the presence of the Boc protecting group. This combination of features makes it particularly useful in synthetic chemistry and pharmaceutical research, as it offers a balance of reactivity and stability that is not commonly found in other compounds.
Properties
Molecular Formula |
C18H25NO5S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
(5S)-5-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO5S/c1-11-9-12-10-13(15(20)21)25-14(12)18(23-11)5-7-19(8-6-18)16(22)24-17(2,3)4/h10-11H,5-9H2,1-4H3,(H,20,21)/t11-/m0/s1 |
InChI Key |
QUHPPEUFDMGMPM-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC(=C2)C(=O)O |
Canonical SMILES |
CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC(=C2)C(=O)O |
Origin of Product |
United States |
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